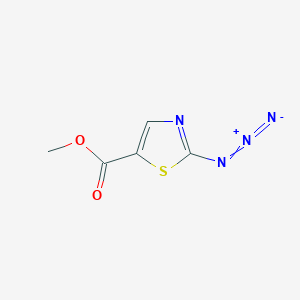
2-叠氮基-1,3-噻唑-5-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azido-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
科学研究应用
Methyl 2-azido-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
作用机制
Target of Action
Methyl 2-azido-1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For example, they can inhibit the xanthine oxidase enzyme, which catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition can potentially lead to a decrease in uric acid production, which could be beneficial in conditions like gout .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of Methyl 2-azido-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
生化分析
Biochemical Properties
The thiazole ring, which is a key component of Methyl 2-azido-1,3-thiazole-5-carboxylate, has been found to interact with various enzymes, proteins, and other biomolecules . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that Methyl 2-azido-1,3-thiazole-5-carboxylate may interact with biomolecules through similar mechanisms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate typically involves the introduction of an azido group into a thiazole ring. One common method involves the reaction of a thiazole derivative with sodium azide under suitable conditions. For example, the starting material, methyl 2-bromo-1,3-thiazole-5-carboxylate, can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .
Industrial Production Methods
Industrial production methods for methyl 2-azido-1,3-thiazole-5-carboxylate would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle azides, which can be hazardous.
化学反应分析
Types of Reactions
Methyl 2-azido-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Various substituted thiazoles depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-thiazole derivatives.
相似化合物的比较
Similar Compounds
Methyl 2-bromo-1,3-thiazole-5-carboxylate: A precursor in the synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate.
Methyl 2-amino-1,3-thiazole-5-carboxylate: A reduction product of the azido compound.
2-Methyl-1,3-thiazole-5-carboxylic acid: A related compound with different functional groups.
Uniqueness
Methyl 2-azido-1,3-thiazole-5-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical entities .
属性
IUPAC Name |
methyl 2-azido-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLQIFYJOUKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-51-6 |
Source


|
| Record name | methyl 2-azido-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2517934.png)




![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)
![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

